molecular formula C17H20N2O3 B2970481 N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide CAS No. 370843-56-4

N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide

Cat. No. B2970481
CAS RN: 370843-56-4
M. Wt: 300.358
InChI Key: CZZOUVLFNSNREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The linear formula of this compound is C13H17NO6 . It has a molecular weight of 283.284 . For a detailed molecular structure analysis, it would be best to refer to peer-reviewed papers or technical documents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Ghorab et al. (2017) focused on the synthesis of a new series of compounds related to N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide, including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamides. These compounds were evaluated for their antibacterial and antifungal activities against various microorganisms. The synthesized compounds showed significant antimicrobial activity, with certain compounds displaying higher activity compared to reference drugs. Molecular modeling within the active site of dihydropteroate synthase was also performed to understand the binding interactions (Ghorab et al., 2017).

Radiosynthesis for Metabolic Studies

Latli and Casida (1995) described the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which are essential for studying their metabolism and mode of action. The specific activities and yields achieved in these syntheses were crucial for metabolic studies, indicating the importance of such compounds in agricultural chemistry (Latli & Casida, 1995).

Structural and Molecular Docking Analysis

Sharma et al. (2018) conducted a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesizing the compound and analyzing its structure. The anticancer activity was assessed through in silico modeling targeting the VEGFr receptor. The structural analysis, including X-ray crystallography, and the molecular docking study, provided insights into the compound's potential as an anticancer drug (Sharma et al., 2018).

Antioxidant Activity of Coordination Complexes

Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. The study focused on the effect of hydrogen bonding in the self-assembly process and evaluated the antioxidant activity of these compounds. The ligands and their complexes showed significant antioxidant activity, highlighting their potential in medicinal chemistry (Chkirate et al., 2019).

Protective Effects in Agriculture

Tseng and Li (1984) investigated mefluidide, a compound structurally related to this compound, for its ability to protect chilling-sensitive plants from chilling injury. The study demonstrated the potential agricultural applications of such compounds in enhancing plant resistance to temperature stress (Tseng & Li, 1984).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For detailed safety and hazards information, it would be best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N-[4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11(20)19-13-6-4-12(5-7-13)18-10-14-15(21)8-17(2,3)9-16(14)22/h4-7,10,21H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSXPDCGKOYAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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